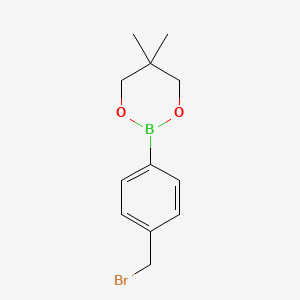

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dioxaborinane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylphenyl derivatives using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out in a suitable solvent like dichloromethane at controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the phenyl ring, introduction of the bromomethyl group, and subsequent formation of the dioxaborinane ring. The reaction conditions are optimized to achieve high yields and purity, often involving recrystallization and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and amines, depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceuticals.

Applications De Recherche Scientifique

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. Its boron atom can form stable complexes with nucleophiles, facilitating various reactions such as:

- Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Functionalization of aromatic compounds : The bromomethyl group allows for further substitution reactions, enhancing the diversity of synthesized compounds.

Material Science

In material science, 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is explored for its potential in developing new materials:

- Polymer Chemistry : It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and electronic devices.

- Nanotechnology : The compound's ability to form stable complexes can be harnessed to develop nanostructured materials with tailored functionalities.

Biological Applications

There is growing interest in the biological applications of boron compounds:

- Drug Development : Boron-containing compounds are being investigated for their potential as therapeutic agents due to their unique interactions with biological systems.

- Diagnostics : The compound may also serve as a probe in biochemical assays or imaging techniques due to its ability to selectively bind to certain biomolecules.

Case Studies

| Study | Application | Findings |

|---|---|---|

| 1 | Organic Synthesis | Demonstrated successful use of the compound in Suzuki-Miyaura coupling reactions leading to high yields of biaryl compounds. |

| 2 | Material Science | Developed a polymer using the compound that exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. |

| 3 | Biological Research | Investigated the compound's interaction with cancer cells, showing potential for selective targeting due to its unique chemical properties. |

Mécanisme D'action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in coupling reactions involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromobenzene: Similar in structure but lacks the dioxaborinane ring.

4-Bromomethylphenylboronic Acid: Contains a boronic acid group instead of the dioxaborinane ring.

Uniqueness

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct reactivity and stability compared to other bromomethylphenyl derivatives. This makes it particularly useful in specific coupling reactions and applications in material science .

Activité Biologique

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 143805-78-1) is a boron-containing compound that has garnered attention due to its potential biological activities. The compound features a dioxaborinane structure, which is known for its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BBrO₂

- Molecular Weight : 282.97 g/mol

- MDL Number : MFCD03085921

- Purity : Varies by supplier

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Reactivity with Nucleophiles : The bromomethyl group can react with nucleophiles in biological systems, leading to modifications in proteins or nucleic acids.

- Metal Coordination : As a boron compound, it may interact with metal ions in biological systems, influencing metalloprotein functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

- Case Study : A study demonstrated that analogs of this compound showed significant cytotoxic effects against various cancer cell lines through the induction of oxidative stress and apoptosis .

Antimicrobial Properties

Some studies suggest that dioxaborinanes possess antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Case Study : Research indicated that related compounds exhibited antibacterial effects against Gram-positive bacteria through membrane disruption .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via oxidative stress | |

| Antimicrobial | Disrupts cell membranes |

Research Findings

Recent studies have focused on the synthesis and modification of dioxaborinanes to enhance their biological activity. For example:

- Synthesis Techniques : Innovative synthetic routes have been developed to create derivatives with improved solubility and bioavailability.

- In Vivo Studies : Preliminary in vivo studies have shown promise in using these compounds for targeted drug delivery systems.

Propriétés

IUPAC Name |

2-[4-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJSVCZXPKJRHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.